Downstream Target Retention: GANT 58 Maintains Full Activity in SUFU-Deficient Cells Where Cyclopamine Fails
GANT 58 retains complete inhibitory activity in Sufu-/- MEFs, whereas cyclopamine loses efficacy entirely in this genetically resistant context [1]. In Ptch1-/- MEFs, both GANT 58 and GANT 61 maintain inhibitory activity as measured by Gli1 and Hhip1 mRNA levels, confirming their targets lie downstream of both Ptch1 and Sufu [1]. This differentiation is critical for researchers studying tumors with SUFU loss-of-function mutations or SMO inhibitor resistance.
| Evidence Dimension | Inhibitory activity retention in SUFU-deficient cells |
|---|---|
| Target Compound Data | GANT 58: Full retention of inhibitory activity in Sufu-/- MEFs (Gli1 and Hhip1 mRNA suppression maintained) |
| Comparator Or Baseline | Cyclopamine: Complete loss of inhibitory activity in Sufu-/- MEFs |
| Quantified Difference | Qualitative binary difference (activity vs. no activity); fold-change not reported but pathway inhibition fully retained |
| Conditions | Sufu-/- MEFs and Ptch1-/- MEFs; Gli1 and Hhip1 mRNA quantification |
Why This Matters
Enables pathway inhibition in SMO-inhibitor-resistant models, a capability absent in upstream inhibitors like cyclopamine and vismodegib.
- [1] Lauth M, Bergström A, Shimokawa T, Toftgård R. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists. Proc Natl Acad Sci U S A. 2007;104(20):8455-8460. View Source
